Bis(2,2,2-trifluoroethyl) oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

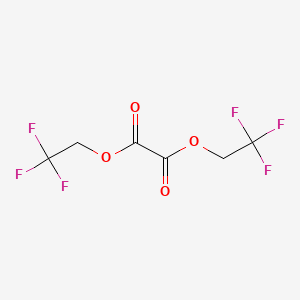

Bis(2,2,2-trifluoroethyl) oxalate is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety. It is a colorless, odorless, and water-soluble compound that is used in a variety of scientific and industrial applications .

作用机制

Target of Action

Bis(2,2,2-trifluoroethyl) oxalate, also known as TFEO, is an organic compound composed of two trifluoroethyl groups linked to an oxalate moiety . It is primarily used in the battery industry as an electrolyte additive . The primary targets of this compound are the components of the battery, particularly the electrolyte system .

Mode of Action

This compound interacts with the electrolyte system in batteries. It enhances the energy density of the system and forms a durable Solid Electrolyte Interface (SEI) membrane . This interaction results in improved cycle life of the battery .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of hindered aliphatic oxamides . This suggests that this compound may influence the pathways involved in the synthesis of these compounds.

Pharmacokinetics

The compound is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It also increases the flash point of the electrolyte, enhancing the safety of the battery .

Result of Action

The addition of this compound to conventional electrolyte systems enhances the energy density of the system . It also forms a durable SEI membrane, which improves the cycle life of the battery . Furthermore, it increases the flash point of the electrolyte, making the battery safer .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. The compound is stable under high pressure without decomposition , and its remarkable thermal stability makes it an excellent choice for use in high-temperature applications .

生化分析

Biochemical Properties

It is known that its properties make it an ideal reagent for synthesis and purification of organic compounds

Cellular Effects

It has been used in a variety of research applications, such as in the study of biochemical and physiological effects

Temporal Effects in Laboratory Settings

Bis(2,2,2-trifluoroethyl) oxalate is stable under high pressure without decomposition, making it suitable for preparing high-pressure resistant electrolytes . It forms a durable SEI membrane, improving cycle life

准备方法

Bis(2,2,2-trifluoroethyl) oxalate can be synthesized through a parallel synthesis approach. This method involves the use of methyl (2,2,2-trifluoroethyl) oxalate and this compound to produce unsymmetrical N1, N2-substituted aliphatic oxamides. The synthesis is validated on a set of 52 oxamides derived mainly from hindered primary and secondary aliphatic amines, yielding products with a high overall success rate in moderate yields .

化学反应分析

Bis(2,2,2-trifluoroethyl) oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: It participates in substitution reactions, particularly with primary and secondary aliphatic amines to form oxamides.

Common reagents and conditions used in these reactions include methyl (2,2,2-trifluoroethyl) oxalate and this compound, with the major products being unsymmetrical N1, N2-substituted aliphatic oxamides .

科学研究应用

Bis(2,2,2-trifluoroethyl) oxalate has several scientific research applications:

Synthesis and Characterization: It is used in the synthesis of hindered aliphatic oxamides through a parallel synthesis approach.

Polymer Composite Applications: It is incorporated into polymer composites, indicating potential in light capacity applications at room and low temperatures.

Molecular Structure Analysis: Its molecular characteristics and structural parameters are analyzed through various spectroscopic techniques.

Magnetic and Electronic Properties: The compound’s derivatives are studied for their magnetic properties.

Oxalate Selective Electrode Development: It is used in the development of a new oxalate-selective electrode, showing a good Nernstian slope and a wide linear range for oxalate.

相似化合物的比较

Bis(2,2,2-trifluoroethyl) oxalate is unique due to its specific molecular structure and properties. Similar compounds include:

Methyl (2,2,2-trifluoroethyl) oxalate: Used in similar synthesis approaches.

Fluoroethylene carbonate: Used in electrolyte formulations for high oxidation stability.

These compounds share some similarities in their applications and properties but differ in their specific molecular structures and the exact nature of their interactions in various chemical processes.

生物活性

Bis(2,2,2-trifluoroethyl) oxalate (TFEO) is an organic compound characterized by the presence of two trifluoroethyl groups attached to an oxalate moiety. Its molecular formula is C6H4F6O4, and it has a molecular weight of 254.08 g/mol. This compound is colorless, odorless, and water-soluble, making it suitable for various scientific and industrial applications.

- Molecular Weight : 254.08 g/mol

- Chemical Formula : C6H4F6O4

- Solubility : Water-soluble

- Boiling Point : Not specified

- Hazard Classification : Class 3 (Flammable liquids) .

This compound exhibits biological activity primarily through its interactions in biochemical pathways and its applications in synthetic chemistry. It has been noted for its role as a reagent in the synthesis of hindered aliphatic oxamides and other organic compounds.

Target and Mode of Action

- Electrolyte Systems : TFEO enhances the energy density of electrolyte systems and contributes to the formation of a durable Solid Electrolyte Interface (SEI) membrane, which is crucial in battery technology .

- Biochemical Pathways : The compound participates in various chemical reactions such as oxidation, reduction, and substitution reactions with primary and secondary amines to form oxamides .

Cellular Effects

Research indicates that TFEO can influence cellular processes by acting as a reagent in biochemical studies. Its stability under high pressure without decomposition allows it to be utilized in high-pressure applications, which can affect cellular environments during experiments .

Synthesis Applications

This compound is employed in several synthesis methodologies:

- Oxamide Synthesis : It serves as a condensing agent in the one-pot parallel synthesis of unsymmetrical aliphatic ureas and oxamides .

- Polymer Composites : The compound is incorporated into polymer composites for applications at room and low temperatures .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Application |

|---|---|---|

| This compound | 254.08 g/mol | Synthesis of hindered oxamides |

| Methyl (2,2,2-trifluoroethyl) oxalate | 180.16 g/mol | Similar synthesis approaches |

| Fluoroethylene carbonate | 116.06 g/mol | Electrolyte formulations |

Case Studies

-

Synthesis of Hindered Aliphatic Oxamides :

A study demonstrated the effectiveness of this compound as a condensing agent in synthesizing unsymmetrical aliphatic ureas through a one-pot method. This approach yielded high overall success rates with moderate yields . -

Electrolyte Stability :

Research highlighted the stability of TFEO under varying environmental conditions (temperature and pressure), indicating its potential for use in high-performance battery systems where electrolyte stability is critical.

属性

IUPAC Name |

bis(2,2,2-trifluoroethyl) oxalate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNYICCKYQCHKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。